

Comparing BMS-663749 and other HIV prodrugs

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A Comprehensive Comparison of **BMS-663749** (Fostemsavir) and Other Advanced HIV Prodrugs for Researchers and Drug Development Professionals.

This guide provides an in-depth, objective comparison of the HIV prodrug **BMS-663749** (fostemsavir) with other significant players in the field: the first-in-class capsid inhibitor lenacapavir (GS-6207), and the widely used nucleotide reverse transcriptase inhibitor (NRTI) prodrugs, tenofovir alafenamide (TAF) and tenofovir disoproxil fumarate (TDF). This document is tailored for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visual representations to facilitate a thorough understanding of these critical antiretroviral agents.

Mechanism of Action

A fundamental differentiator among these prodrugs is their distinct mechanisms of targeting the HIV-1 replication cycle.

BMS-663749 (Fostemsavir): Fostemsavir is a phosphonooxymethyl prodrug of temsavir (BMS-626529).[1][2] Temsavir is a first-in-class attachment inhibitor that binds directly to the HIV-1 envelope glycoprotein gp120.[3][4] This binding prevents the initial interaction of the virus with the host cell's CD4 receptor, a critical first step in viral entry.[4][5] By stabilizing the gp120 in a closed state, temsavir also hinders subsequent conformational changes required for coreceptor binding.[4][6]

Lenacapavir (GS-6207): Lenacapavir is a first-in-class capsid inhibitor. It interferes with multiple essential steps of the viral replication cycle by binding to the HIV-1 capsid protein (p24). This



interaction disrupts capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of a stable capsid core.[7]

Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF): Both TAF and TDF are prodrugs of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI).[8] Once intracellularly phosphorylated to the active diphosphate form, tenofovir diphosphate (TFV-DP) competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into newly forming viral DNA by the reverse transcriptase enzyme.[9][10] This leads to chain termination and halts viral replication. The key difference between TAF and TDF lies in their activation pathways, which impacts plasma and intracellular concentrations of tenofovir.[8]

Diagram: HIV-1 Replication Cycle and Points of Inhibition



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Caption: Inhibition points of different HIV prodrugs.

Comparative Efficacy: Clinical Trial Data

The clinical efficacy of these prodrugs has been evaluated in pivotal Phase 3 clinical trials.



Parameter	BMS-663749 (Fostemsavir) - BRIGHTE Study[11] [12][13][14][15][16] [17]	Lenacapavir - CAPELLA Study[18] [19][20][21][22][23] [24][25][26][27]	Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)[1][28][29][30] [31][32]
Patient Population	Heavily treatment- experienced (HTE) adults with multidrug- resistant (MDR) HIV- 1.	Heavily treatment- experienced (HTE) adults with multidrug- resistant (MDR) HIV- 1.	Antiretroviral-naïve and experienced adults with HIV-1.
Dosing Regimen	600 mg tablet taken orally twice daily.	Oral lead-in followed by subcutaneous injection every 6 months.	Once-daily oral tablet (co-formulated with other antiretrovirals).
Primary Endpoint	Mean change in HIV-1 RNA from Day 1 to Day 8 in the randomized cohort.	Proportion of participants with ≥0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period.	Proportion of patients with HIV-1 RNA <50 copies/mL at Week 48.
Virologic Suppression (HIV-1 RNA <40-50 copies/mL)	Randomized Cohort: 53% at Week 24, 60% at Week 96.[11][13] Non-randomized Cohort: 37% at Week 24 and Week 96.[11]	81% at Week 26, 85% (missing=excluded) at Week 156.[18][20]	Naïve patients (Week 48): TAF ~88-90%, TDF ~88-90%.[1][28] Experienced patients (switch, Week 48): TAF ~96%, TDF ~93%.[28]
Mean CD4+ T-cell Count Increase from Baseline	Randomized Cohort (Week 96): +205 cells/ µL.[11][13] Non- randomized Cohort	Week 26: +81 cells/ μL.[20] Week 156 (median): +115 cells/ μL.[18]	Naïve patients (Week 48): TAF ~177 cells/ μL, TDF ~204 cells/ μL.[1]



(Week 96): +119 cells/

 $\mu L. \pmb{[11][13]}$

Safety and Tolerability

The safety profiles of these prodrugs are a critical consideration in their clinical application.

Parameter	BMS-663749 (Fostemsavir) - BRIGHTE Study[11] [12][15]	Lenacapavir - CAPELLA Study[18] [20][22]	Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)[1][28][29][30] [31]
Common Adverse Events	Nausea, diarrhea, headache.	Injection site reactions (swelling, erythema), nausea.	TAF: Generally well- tolerated. TDF: Higher incidence of renal and bone-related adverse events.
Discontinuations due to Adverse Events	7% of all participants.	Low, 2 participants due to Grade 1 injection site nodules. [18]	Low in both groups, but higher for renal- related events with TDF.
Serious Adverse Events	48% of all participants, primarily infections and HIV-1 disease progression. [15]	Low incidence of drug-related serious adverse events.	Lower risk of renal and bone-related serious adverse events with TAF compared to TDF.
Key Safety Concerns	Immune reconstitution syndrome, QTc prolongation, elevations in liver enzymes.	Long-acting nature requires consideration for management of adverse events.	TAF: Potential for weight gain and lipid elevations. TDF: Renal and bone toxicity.

Resistance Profiles



The emergence of drug resistance is a major challenge in HIV therapy.

Drug	Primary Resistance- Associated Mutations (RAMs)	Cross-Resistance
BMS-663749 (Fostemsavir)	Substitutions in gp120, including S375N, M426L, M434I, and M475I.[14][33][34]	No cross-resistance with other antiretroviral classes.[6]
Lenacapavir	Mutations in the capsid protein, such as M66I, Q67H, K70N, and N74D.[7][36][37] [38][39]	No cross-resistance with other antiretroviral classes.[7]
Tenofovir (TAF/TDF)	K65R, K70E in the reverse transcriptase gene.	Cross-resistance with other NRTIs.

Experimental Protocols

Detailed experimental protocols for pivotal clinical trials are crucial for the scientific community to critically evaluate the evidence.

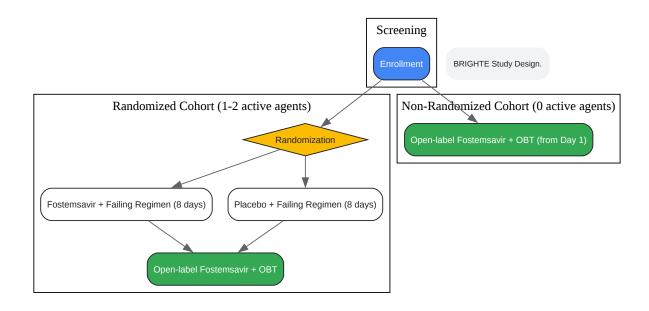
BRIGHTE Study (Fostemsavir) - NCT02362503[11][12] [16][17]

- Study Design: A Phase 3, international, multicenter, partially randomized, double-blind, placebo-controlled trial.
- Participant Population: Heavily treatment-experienced adults with HIV-1 RNA ≥400 copies/mL and ≤2 classes of fully active antiretroviral agents remaining.
- Randomized Cohort (n=272): Participants with 1 or 2 fully active agents were randomized 3:1 to receive either fostemsavir 600 mg twice daily or placebo, in addition to their failing regimen, for 8 days (functional monotherapy period). After Day 8, all participants received open-label fostemsavir with an optimized background therapy (OBT).



- Non-randomized Cohort (n=99): Participants with no fully active agents received open-label fostemsavir with OBT from Day 1.
- Primary Endpoint: Mean change in log10 HIV-1 RNA from Day 1 to Day 8 in the randomized cohort.
- Secondary Endpoints: Proportion of participants with HIV-1 RNA <40 copies/mL, change from baseline in CD4+ T-cell count, and safety.

Diagram: BRIGHTE Study Workflow



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Caption: BRIGHTE Study Design.

CAPELLA Study (Lenacapavir) - NCT04150068[23][24][27]



- Study Design: A Phase 2/3, global, multicenter, randomized, double-blind, placebo-controlled trial.
- Participant Population: Heavily treatment-experienced adults with multi-drug resistant HIV-1.
- Randomized Cohort (n=36): Participants were randomized 2:1 to receive oral lenacapavir or placebo, in addition to their failing regimen, for 14 days (functional monotherapy period).
- Non-randomized Cohort (n=36): Participants received open-label lenacapavir and an optimized background regimen from Day 1.
- Maintenance Phase: Following the initial period, all participants received subcutaneous lenacapavir every 6 months in combination with an optimized background regimen.
- Primary Endpoint: The proportion of participants in the randomized cohort achieving a viral load reduction of at least 0.5 log10 copies/mL from baseline at the end of the 14-day functional monotherapy period.
- Secondary Endpoints: Proportion of participants with HIV-1 RNA <50 copies/mL, change from baseline in CD4+ T-cell count, and safety.

Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate Studies (e.g., GS-US-380-1489 and GS-US-380-1490)

- Study Design: Phase 3, randomized, double-blind, active-controlled trials.
- Participant Population: Treatment-naïve HIV-1 infected adults.
- Intervention: Participants were randomized to receive a single-tablet regimen containing either TAF or TDF, co-formulated with other antiretrovirals (e.g., elvitegravir, cobicistat, and emtricitabine).
- Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at Week 48.
- Secondary Endpoints: Changes in bone mineral density and markers of renal function, safety, and tolerability.



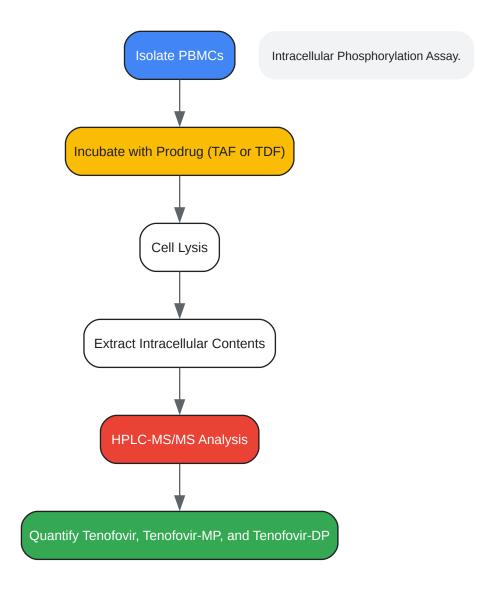
In Vitro Assay Protocols

Detailed, proprietary protocols for the specific in vitro assays used in the development of these drugs are not publicly available. However, the general principles of these assays are well-established in the field of virology and pharmacology.

- gp120 Binding Assay (for Fostemsavir): This type of assay typically involves incubating recombinant gp120 protein with CD4-expressing cells in the presence of varying concentrations of the inhibitor (temsavir). The extent of binding is then quantified using methods such as ELISA or flow cytometry.
- Capsid Inhibition Assay (for Lenacapavir): These assays often utilize cell-based systems with reporter viruses (e.g., expressing luciferase or GFP) to measure the effect of the inhibitor on viral replication. Specific steps of the replication cycle, such as nuclear import or virion assembly, can be assessed using microscopy and biochemical techniques.
- Intracellular Phosphorylation Assay (for TAF/TDF): This involves incubating peripheral blood mononuclear cells (PBMCs) or other relevant cell lines with the prodrugs.[40][41][42] The cells are then lysed, and the intracellular concentrations of the parent drug and its phosphorylated metabolites (monophosphate and diphosphate) are quantified using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[40][42]

Diagram: General Intracellular Phosphorylation Assay Workflow





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Caption: Intracellular Phosphorylation Assay.

Conclusion

BMS-663749 (fostemsavir) and lenacapavir represent significant advancements in the treatment of multidrug-resistant HIV-1, offering novel mechanisms of action for heavily treatment-experienced patients with limited options. Tenofovir alafenamide has demonstrated an improved safety profile concerning renal and bone health compared to its predecessor, tenofovir disoproxil fumarate, making it a preferred option in many clinical scenarios. The choice of agent depends on a multitude of factors including the patient's treatment history, resistance profile, comorbidities, and preference for dosing frequency. This guide provides a



foundational comparison to aid researchers and drug development professionals in their understanding and evaluation of these important HIV prodrugs.

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